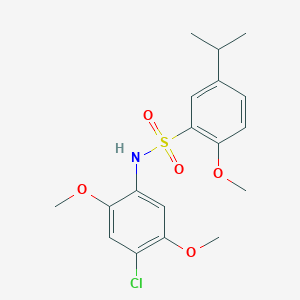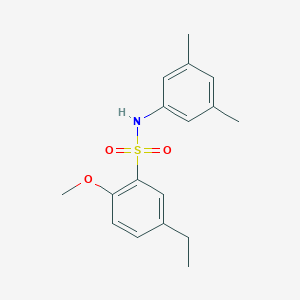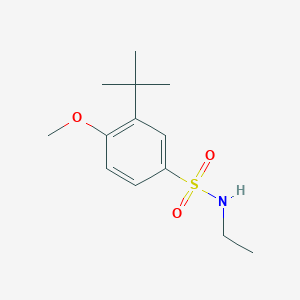![molecular formula C15H19ClN2O3S B497648 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene CAS No. 957502-73-7](/img/structure/B497648.png)
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the pyrazolyl, sulfonyl, chloro, methyl, and propoxy groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dimethylpyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine.
Sulfonylation: The 3,5-dimethylpyrazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to form 3,5-dimethylpyrazolyl sulfonyl chloride.
Substitution Reaction: The sulfonyl chloride intermediate is reacted with 5-chloro-4-methyl-2-propoxybenzene under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of specialty chemicals, agrochemicals, or as a component in various industrial processes.
作用機序
The mechanism by which 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the compound, known for its use in coordination chemistry.
Sulfonyl Chlorides: Compounds with similar sulfonyl functional groups, used in various chemical reactions.
Chloro-substituted Benzene Derivatives: Compounds with similar chloro and benzene structures, used in organic synthesis.
Uniqueness
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility in synthesis and potential for novel discoveries.
特性
IUPAC Name |
1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-5-6-21-14-7-10(2)13(16)9-15(14)22(19,20)18-12(4)8-11(3)17-18/h7-9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILNWYNVCGPRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-bromo-3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497583.png)



